molecular formula C6H5ClN2O4 B14794326 2-Chloro-3-methoxy-6-nitropyridine1-oxide

2-Chloro-3-methoxy-6-nitropyridine1-oxide

Cat. No.: B14794326
M. Wt: 204.57 g/mol
InChI Key: YMTNZVANPPKFMM-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-6-nitropyridine1-oxide is a chemical compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-6-nitropyridine1-oxide typically involves the nitration of 2-Chloro-3-methoxypyridine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-6-nitropyridine1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-Chloro-3-methoxy-6-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-3-methoxy-6-nitropyridine1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-6-nitropyridine1-oxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxy-3-nitropyridine
  • 3-Methyl-4-nitropyridine N-oxide
  • 4-Hydroxy-3-nitropyridine
  • 6-Methoxy-3-nitropyridine-2-acetonitrile

Uniqueness

2-Chloro-3-methoxy-6-nitropyridine1-oxide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C6H5ClN2O4

Molecular Weight

204.57 g/mol

IUPAC Name

2-chloro-3-methoxy-6-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5ClN2O4/c1-13-4-2-3-5(9(11)12)8(10)6(4)7/h2-3H,1H3

InChI Key

YMTNZVANPPKFMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C([N+](=C(C=C1)[N+](=O)[O-])[O-])Cl

Origin of Product

United States

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